
2-(Pyridin-2-yl)oxazole-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)oxazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic methods for obtaining 2-(Pyridin-2-yl)oxazole-5-carboxylic acid involves the reaction of picolinamide with aldehydes in the presence of a palladium catalyst (Pd(TFA)2) in n-octane. This reaction proceeds via a cascade mechanism, where trifluoroacetic acid (TFA) is generated in situ from the palladium catalyst, promoting the condensation of picolinamide and aldehydes . This method provides a rapid and efficient route to synthesize highly functionalized oxazoles under mild conditions.
Industrial Production Methods
While specific industrial production methods for 2-(Pyridin-2-yl)oxazole-5-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of both nitrogen and oxygen atoms allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Due to its biological activity, it is explored for therapeutic applications, including as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but has a pyrimidine ring instead of an oxazole ring.
2-(Pyridin-2-yl)imidazole: This compound contains an imidazole ring and is known for its antifungal and antimicrobial activities.
Uniqueness
2-(Pyridin-2-yl)oxazole-5-carboxylic acid is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that contain only one type of heterocyclic ring.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-8(14-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Clave InChI |
KLMGNFJPRKOAEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



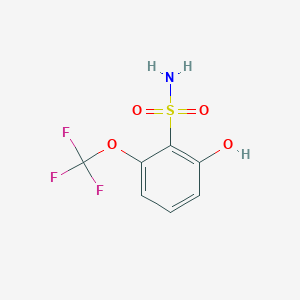
![2-Amino-3-(bicyclo[2.2.1]heptan-2-YL)propanamide](/img/structure/B13306447.png)
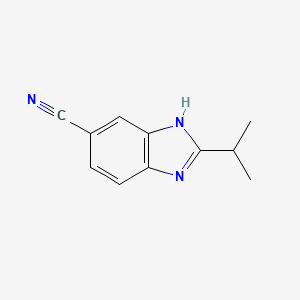
![4-Chloro-2-cyclopropyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13306471.png)
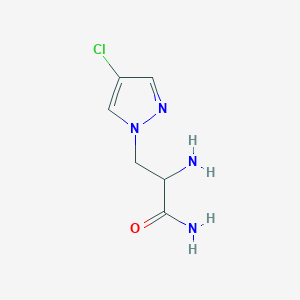
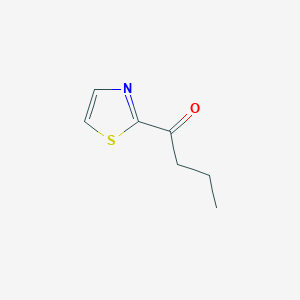
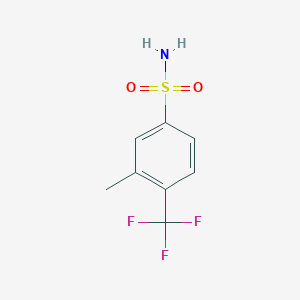

![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)

![3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)

![3-(Aminomethyl)benzo[b]thiophen-7-amine](/img/structure/B13306524.png)
